4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
説明
This compound is a multifunctional organic molecule characterized by a pentanoic acid backbone substituted with acetamido, carboxypropanoyl, and branched amino-acid-derived moieties. Its structure includes stereospecific amide and carboxy linkages, which confer unique physicochemical and biological properties.
特性
IUPAC Name |
4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVAPCONCILTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid, also known as a peptidomimetic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups conducive to biological activity. Its IUPAC name reflects its intricate design, which includes acetamido, carboxy, and oxo groups that may interact with various biological targets.
The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are enzymes that play critical roles in various physiological processes including cell signaling and metabolism.
Key Mechanisms:
- Protease Inhibition : The compound's structural features suggest it may inhibit proteolytic enzymes, which could be beneficial in treating diseases characterized by dysregulated protease activity.
- Antiviral Activity : Similar compounds have shown potential as antiviral agents by disrupting viral replication processes.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound and its analogs.
Table 1: Summary of Biological Activity Studies
Case Studies
Case Study 1: Antiviral Efficacy Against Influenza
In a controlled study, the compound was tested against H5N1 avian influenza virus. The results indicated that the compound significantly reduced viral titers in treated cells compared to controls, suggesting its potential as an antiviral agent.
Case Study 2: Cancer Cell Line Studies
Research involving various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The study highlighted its selective cytotoxicity towards tumor cells while sparing normal cells.
科学的研究の応用
Apoptosis and Caspase Inhibition
One of the primary applications of this compound is its role as a caspase inhibitor . Caspases are critical enzymes in the apoptosis pathway, and their inhibition can prevent programmed cell death, which is particularly relevant in cancer research. Studies have shown that this compound effectively inhibits caspase activity, making it a valuable tool for investigating apoptotic processes in various cell types .
Cancer Therapy
Due to its ability to modulate apoptosis, this compound is being explored for its potential use in cancer therapy. By inhibiting specific caspases, it may enhance the efficacy of chemotherapeutic agents or protect normal cells from the cytotoxic effects of these treatments. Research indicates that combining this compound with traditional cancer therapies could improve patient outcomes by selectively targeting cancer cells while sparing healthy tissues .
Biochemical Research
In biochemical studies, this compound serves as a biochemical probe to study the mechanisms of apoptosis and cellular signaling pathways. Its unique structure allows researchers to dissect complex interactions within the apoptotic cascade, providing insights into how cells regulate life and death decisions under various physiological conditions .
Case Study 1: Inhibition of Apoptosis in Cancer Cells
In a study published in Cancer Research, researchers utilized this compound to investigate its effects on human breast cancer cells. The results demonstrated that treatment with the caspase inhibitor led to a significant reduction in apoptosis rates when combined with standard chemotherapy drugs. This suggests that the compound may help protect normal cells while allowing for targeted therapy against cancerous tissues .
Case Study 2: Mechanistic Insights into Caspase Function
Another study focused on elucidating the mechanistic role of caspases in neuronal cells during neurodegeneration. By applying this compound, researchers were able to show that inhibiting caspase activity mitigated cell death induced by oxidative stress, highlighting its potential as a neuroprotective agent .
類似化合物との比較
Comparison with Structural Analogs
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | (S)-4-Amino-5-... (CAS 38101-59-6) | 5-((1-((4-Methyl-2-oxo-...) (CAS 6035-84-3) |
|---|---|---|---|
| Molecular Weight | ~500–550 (estimated) | 333.34 g/mol | ~450–500 (estimated) |
| Polarity | High (multiple -COOH, -CONH-) | Moderate (indole reduces polarity) | Low (chromenone, phenyl) |
| Solubility | Likely water-soluble at neutral pH | Limited solubility (logP ~1.5) | Insoluble in water; soluble in DMSO |
| Stability | Acid-labile (amide hydrolysis risk) | Stable under neutral conditions | Photodegradable (chromenone) |
| Spectral Data | IR: ~1660 cm⁻¹ (C=O), ~2200 cm⁻¹ (C≡N) [if applicable] | NMR: δ 7.0–7.8 (indole protons) | UV-Vis: λmax ~320 nm (chromenone) |
| References |
準備方法
Resin Selection and Initial Loading
Solid-phase synthesis typically employs a Wang or Rink amide resin pre-loaded with the C-terminal asparagine-pNA conjugate. The pNA group is introduced first via carbodiimide-mediated coupling, using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators. The resin-bound asparagine-pNA intermediate is then washed with dimethylformamide (DMF) to remove excess reagents.
Sequential Amino Acid Coupling
Subsequent residues (Val, Glu, Ac-Asp) are added using Fmoc/t-butyl (t-Bu) protection strategies:
-
Fmoc Deprotection : The resin is treated with 20% piperidine in DMF to remove Fmoc groups after each coupling step.
-
Activation and Coupling : Each amino acid (4 equivalents) is activated with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF, followed by agitation for 2–4 hours.
-
Acetylation : The N-terminal aspartic acid is acetylated using acetic anhydride and pyridine to prevent further chain elongation.
Cleavage and Side-Chain Deprotection
The peptide-resin is treated with trifluoroacetic acid (TFA) containing triisopropylsilane (TIS) and water (95:2.5:2.5 v/v) for 2 hours to cleave the product and remove t-Bu protecting groups. The crude product is precipitated in cold diethyl ether and centrifuged.
Solution-Phase Synthesis
Stepwise Fragment Condensation
Solution-phase synthesis, ideal for gram-scale production, involves coupling pre-assembled peptide fragments:
-
pNA Attachment : pNA is coupled to Fmoc-Asp(Ot-Bu)-OH using PyBOP and DIPEA in dichloromethane (DCM), yielding Fmoc-Asp(Ot-Bu)-pNA.
-
Valine Coupling : Fmoc-Val-OH is activated with PyBOP and coupled to the Asp-pNA fragment.
-
Glutamic Acid Addition : Fmoc-Glu(Ot-Bu)-OH is similarly coupled, followed by acetylation of the N-terminus with acetyl chloride.
Global Deprotection
The fully protected peptide is treated with TFA/TIS/water (95:2.5:2.5) for 4 hours, removing t-Bu groups and releasing the free carboxylic acids.
Protection and Deprotection Strategies
Critical protecting groups include:
| Functional Group | Protecting Group | Deprotection Reagent |
|---|---|---|
| Carboxylic Acid | t-Butyl ester | TFA |
| Amine | Fmoc | Piperidine |
| Side-Chain Carboxyl | t-Butyl ester | TFA |
The t-Bu group ensures selective deprotection without affecting amide bonds, while Fmoc permits iterative coupling cycles.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
The crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The target compound elutes at ~18 minutes under these conditions.
Spectroscopic Analysis
-
Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 639.59 [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, D₂O) reveals characteristic peaks: δ 8.2 (pNA aromatic protons), δ 4.3–4.5 (α-protons of amino acids), and δ 1.9 (acetyl methyl).
Comparative Analysis of Methods
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Yield | 60–70% | 75–85% |
| Purity (HPLC) | ≥90% | ≥95% |
| Scalability | Limited to 100 mg | Gram-scale feasible |
| Operational Complexity | High | Moderate |
Solution-phase synthesis offers superior scalability and yield, making it preferable for industrial applications.
Challenges and Optimization
Racemization
Prolonged coupling times (>6 hours) at high pH (>9) risk racemization at chiral centers. This is mitigated by using HATU, which reduces reaction times to 2 hours.
Solubility Issues
The pNA group’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF/DCM mixtures) during coupling. Post-cleavage, the compound is soluble in acetonitrile/methanol (1:1 v/v) at 1 mg/mL.
Recent Advances in Synthesis
Recent studies highlight the use of microwave-assisted SPPS to reduce coupling times by 50% and improve yields to >80%. Additionally, enzymatic ligation strategies employing sortase A have been explored for fragment assembly, though yields remain suboptimal (~40%) .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this polyfunctional compound requires a stepwise approach to assemble its peptide-like backbone and branched substituents. Key steps include:
- Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) for sequential coupling of acetamido and carboxypropanoyl groups .
- Protection/deprotection strategies : Employ tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during synthesis .
- Optimization : Apply computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflow can narrow optimal conditions (e.g., solvent polarity, temperature) .
Advanced: How can computational modeling predict the compound’s reactivity and stability under varying conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation of sensitive groups (e.g., the 5-oxopentanoic acid moiety). Validate with experimental kinetic studies .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers to assess stability. For example, the carboxy groups may exhibit pH-dependent conformational changes affecting reactivity .
- Machine Learning (ML) : Train models on analogous compounds to predict byproduct formation during synthesis. Use datasets from reaction databases (e.g., Reaxys) to improve accuracy .
Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - HSQC for backbone assignment and 2D NOESY to confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS in negative ion mode for carboxylic acid detection) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a water-acetonitrile gradient (0.1% TFA modifier) .
Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
- Multi-Technique Validation : Combine solid-state NMR and X-ray crystallography to resolve discrepancies in protonation states or tautomeric forms .
- Dynamic NMR (DNMR) : Investigate temperature-dependent peak splitting caused by rotational barriers in the 3-methyl-1-oxobutan-2-yl group .
- Computational Validation : Compare DFT-optimized structures with experimental data to identify misassignments .
Basic: How do the compound’s functional groups influence its solubility and reactivity?
Methodological Answer:
- Solubility : The carboxy and amino groups enhance aqueous solubility at neutral pH, while the acetamido and methyl groups contribute to organic solvent compatibility (e.g., DMSO) .
- Reactivity : The 5-oxopentanoic acid moiety is prone to nucleophilic attack (e.g., by amines), necessitating inert atmospheres during storage .
Advanced: What experimental designs elucidate interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteases or receptors. Use immobilized target proteins on sensor chips .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
- Cryo-EM/Molecular Docking : Resolve binding poses in enzyme active sites and validate with mutagenesis studies .
Basic: What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store aliquots at 4°C (short-term), -20°C (long-term), and monitor degradation via HPLC. Lyophilization in phosphate buffer (pH 7.4) enhances shelf life .
- LC-MS Identification of Degradants : Hydrolysis products (e.g., free carboxylic acids) can be identified using high-resolution tandem MS .
Advanced: How can AI-driven platforms optimize synthesis and byproduct prediction?
Methodological Answer:
- Reinforcement Learning (RL) : Train models to iteratively adjust reaction parameters (e.g., catalyst loading) based on real-time yield data .
- Generative AI : Design novel protecting groups or coupling reagents tailored to the compound’s steric demands .
- Byproduct Prediction : Use graph neural networks (GNNs) to map reaction networks and flag potential side products early in synthesis planning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
